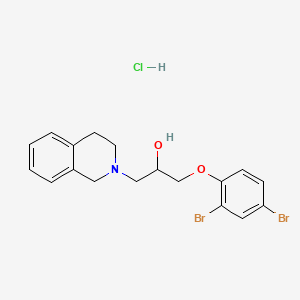

1-(2,4-dibromophenoxy)-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol hydrochloride

CAS No.: 1185015-48-8

Cat. No.: VC7071409

Molecular Formula: C18H20Br2ClNO2

Molecular Weight: 477.62

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1185015-48-8 |

|---|---|

| Molecular Formula | C18H20Br2ClNO2 |

| Molecular Weight | 477.62 |

| IUPAC Name | 1-(2,4-dibromophenoxy)-3-(3,4-dihydro-1H-isoquinolin-2-yl)propan-2-ol;hydrochloride |

| Standard InChI | InChI=1S/C18H19Br2NO2.ClH/c19-15-5-6-18(17(20)9-15)23-12-16(22)11-21-8-7-13-3-1-2-4-14(13)10-21;/h1-6,9,16,22H,7-8,10-12H2;1H |

| Standard InChI Key | LLNYYPYAWRLSNE-UHFFFAOYSA-N |

| SMILES | C1CN(CC2=CC=CC=C21)CC(COC3=C(C=C(C=C3)Br)Br)O.Cl |

Introduction

1-(2,4-dibromophenoxy)-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol hydrochloride is a complex organic compound with a molecular formula of C18H20Br2ClNO2 and a molecular weight of 477.6 g/mol . This compound incorporates several functional groups, including a dibromophenoxy ring and a 3,4-dihydroisoquinolin-2(1H)-yl moiety, which suggest potential aromatic and pharmacological properties.

Synthesis and Potential Applications

While specific synthesis methods for this compound are not detailed in the available literature, compounds with similar structures often involve multi-step reactions involving alkylation, arylation, and hydrolysis steps. The presence of a 3,4-dihydroisoquinolin-2(1H)-yl moiety suggests potential biological activity, as similar compounds have been explored for their pharmacological properties, including neurological applications .

Safety and Handling

Given the lack of detailed safety data, handling this compound should follow general guidelines for organic chemicals, including the use of protective equipment and adherence to standard laboratory safety protocols. The hydrochloride salt form may indicate potential for irritation or reactivity, similar to other hydrochloride salts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume